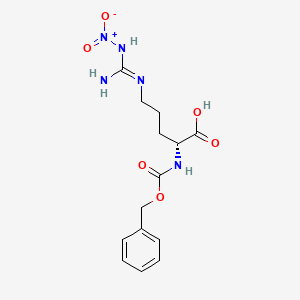![molecular formula C7H7Cl2NO B3117851 O-[(2,3-dichlorophenyl)methyl]hydroxylamine CAS No. 227754-33-8](/img/structure/B3117851.png)
O-[(2,3-dichlorophenyl)methyl]hydroxylamine
Overview
Description
“O-[(2,3-dichlorophenyl)methyl]hydroxylamine” is a chemical compound with the CAS Number: 317821-70-8. Its molecular weight is 228.5 and its IUPAC name is 1-[(aminooxy)methyl]-2,3-dichlorobenzene hydrochloride .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the linear formula: C7H8Cl3NO . The InChI code for this compound is 1S/C7H7Cl2NO.ClH/c8-6-3-1-2-5(4-11-10)7(6)9;/h1-3H,4,10H2;1H .Physical And Chemical Properties Analysis
“this compound” is a solid substance . It has a melting point range of 187 - 192 degrees Celsius .Scientific Research Applications
Active Site Modification in Enzymes One application involves the modification of enzymes. O-(2,4-Dinitrophenyl)hydroxylamine, a similar compound, has been used to modify the active site of D-amino acid oxidase. This modification incorporates an amine group into a nucleophilic residue of the enzyme, significantly affecting its function and properties (D’Silva, Williams, & Massey, 1986).
Photosynthesis Research In photosynthesis research, derivatives of hydroxylamine, like 3-(3,4-dichlorophenyl)-1,1-dimethylurea, have been studied for their effects on chloroplasts in spinach. These studies are crucial for understanding the mechanisms of photosynthesis and the action of different inhibitors (Bennoun & Li, 1973).
Synthesis of N-benzoyliminopyridinium Ylides Hydroxylamines have been utilized in the synthesis of various compounds. For instance, O-(2,4-dinitrophenyl)hydroxylamine was used to synthesize substituted N-benzoyliminopyridinium ylides, highlighting its role in organic synthesis and chemical engineering (Legault & Charette, 2003).
Environmental and Bioremediation Studies The stability and reactions of hydroxylamine derivatives have been explored in environmental and bioremediation studies. For example, the stability of hydroxylamino- and amino-intermediates in the reduction of nitroaromatic compounds like trinitrotoluene has been a subject of research, crucial for understanding pollutant degradation processes (Wang, Zheng, & Hughes, 2004).
Chemical Characterization and Structural Studies Hydroxylamines are also used in chemical characterization and structural studies. Research involving methylated hydroxylamines has contributed to understanding their structure and conformation, which is significant for chemical and pharmaceutical applications (Riddell, Turner, Rankin, & Todd, 1979).
Analytical Chemistry In analytical chemistry, O-(2,3,4,5,6-pentafluorophenyl)methylhydroxylamine hydrochloride has been employed for the determination of carbonyl-containing compounds, showcasing its versatility in analytical applications (Cancilla & Que Hee, 1992).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements associated with it include H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
O-[(2,3-dichlorophenyl)methyl]hydroxylamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl2NO/c8-6-3-1-2-5(4-11-10)7(6)9/h1-3H,4,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQTUKOHDEHVKSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)CON | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![5-Benzothiazol-2-ylmethyl-[1,3,4]thiadiazol-2-ylamine](/img/structure/B3117802.png)



![3-[1-(3-aminophenyl)-3-tert-butyl-1H-pyrazol-5-yl]-1-(2,3-dichlorophenyl)urea](/img/structure/B3117829.png)



![[2-Methoxy-5-(trifluoromethoxy)phenoxy]acetic acid](/img/structure/B3117867.png)